molecular formula C15H27Br2N3O B4065433 2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide

2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide

Cat. No. B4065433
M. Wt: 425.20 g/mol
InChI Key: RSEXVVUGBUFASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide, also known as CEPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CEPP is a pyrimidinone derivative that has been shown to enhance cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease and dementia. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Pyrimidinones : Research efforts have led to the development of various synthetic routes for pyrimidinones, which are valuable for their biological activities. For instance, the synthesis of novel pyrimidinones through condensation reactions and their potential as pharmaceuticals or agrochemicals have been explored, highlighting the importance of these compounds in the development of new drugs and agricultural chemicals (Craciun et al., 1998).

  • Chemical Reactions and Structural Insights : Studies have detailed the chemical reactions and provided structural insights into pyrimidinones, including the synthesis of 4H-cyclohepta[4,5]pyrrolo[1,2-α]pyrimidin-4-ones, showcasing the diverse chemical properties and potential applications of these compounds in medicinal chemistry (Abe, 1987).

Biological Activities

  • Antimicrobial and Antiviral Properties : Dihydropyrimidinone derivatives have been studied for their broad biological activities, including antimicrobial and antiviral properties. These studies have led to the synthesis of new compounds with potential applications in treating bacterial and fungal infections (Al-Juboori, 2020).

  • Antifolate Agents for Cancer Treatment : The design and synthesis of antifolates based on pyrimidinone derivatives have been investigated for their potential as antitumor agents. These compounds have shown to be potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis, thus presenting a promising avenue for cancer therapy (Gangjee et al., 2007).

  • HIV-1 Reverse Transcriptase Inhibitors : Compounds such as 6-(cyclohexylmethyl)-5-ethyl-2-((2-oxo-2-phenylethyl)thio)pyrimidin-4(3H)-one have been identified as potent inhibitors of HIV-1 reverse transcriptase, displaying low cytotoxicity and potent anti-HIV-1 activity against various strains. This highlights the potential of pyrimidinone derivatives in the development of new antiretroviral drugs (Zhang et al., 2013).

properties

IUPAC Name

2-(cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O.2BrH/c1-3-8-13-11-14(19)18(4-2)15(17-13)16-12-9-6-5-7-10-12;;/h11-12H,3-10H2,1-2H3,(H,16,17);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEXVVUGBUFASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)NC2CCCCC2)CC.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide
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2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide
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2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide
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2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide
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2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide
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2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide

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